(Z)-KC02

Description

Properties

IUPAC Name |

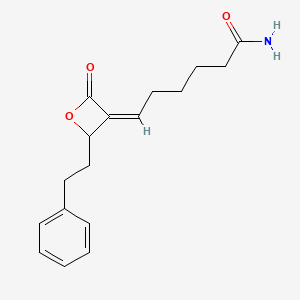

(6Z)-6-[2-oxo-4-(2-phenylethyl)oxetan-3-ylidene]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c18-16(19)10-6-2-5-9-14-15(21-17(14)20)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,15H,2,5-6,10-12H2,(H2,18,19)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRBNJBEHUJLPT-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2C(=CCCCCC(=O)N)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2/C(=C/CCCCC(=O)N)/C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-KC02: A Technical Guide to its Mechanism of Action as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of selective small-molecule inhibitors, the use of a structurally similar but biologically inactive control compound is paramount for validating on-target effects and dissecting complex biological pathways. (Z)-KC02 was developed as a paired inactive control for KC01, a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A).[1] ABHD16A is a phosphatidylserine (PS) lipase responsible for the conversion of phosphatidylserine to the signaling lipid lysophosphatidylserine (lyso-PS).[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its use as a negative control and presenting the key experimental data and protocols that validate its inactivity against ABHD16A.

Core Mechanism of Inaction

This compound is an α-alkylidene-β-lactone, structurally analogous to the active inhibitor KC01.[1] The critical difference in their stereochemistry renders this compound unable to covalently modify the active site of ABHD16A. While KC01 effectively inhibits ABHD16A, leading to a reduction in cellular and secreted lyso-PS levels, this compound demonstrates no significant inhibitory activity.[1] This lack of activity makes it an ideal tool for control experiments, allowing researchers to distinguish the specific effects of ABHD16A inhibition by KC01 from any potential off-target or non-specific effects of the chemical scaffold.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies of KC01 and this compound, highlighting the potent and selective inhibition of ABHD16A by KC01 and the corresponding lack of activity of this compound.

Table 1: Comparative Inhibitory Activity against ABHD16A

| Compound | Target | Assay Type | IC50 Value | Reference |

| KC01 | Human ABHD16A | PS Lipase Activity | 90 ± 20 nM | [1] |

| KC01 | Mouse ABHD16A | PS Lipase Activity | 520 ± 70 nM | [1] |

| This compound | Human ABHD16A | PS Lipase Activity | > 10 µM | [1] |

| This compound | Mouse ABHD16A | PS Lipase Activity | > 10 µM | [1] |

| KC01 | ABHD16A | Competitive ABPP | ~0.2-0.5 µM | [1] |

| This compound | ABHD16A | Competitive ABPP | > 10 µM | [1] |

Table 2: Effect on Lysophosphatidylserine (lyso-PS) Levels in COLO205 Cells

| Treatment (1 µM, 4h) | Cellular lyso-PS (relative to DMSO) | Secreted lyso-PS (relative to DMSO) | Reference |

| DMSO | 1.0 | 1.0 | [1] |

| KC01 | ~0.4 | ~0.3 | [1] |

| This compound | ~1.0 | ~1.0 | [1] |

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a native biological system.[4][5][6] This method was employed to demonstrate the differential effects of KC01 and this compound on ABHD16A activity.

Methodology:

-

Proteome Preparation: Membrane proteomes from HEK293T cells overexpressing ABHD16A are prepared.

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of KC01 or this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as FP-rhodamine, is added to a final concentration of 2 µM and incubated for an additional 30 minutes at 37°C. This probe covalently labels the active sites of serine hydrolases.

-

SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence. A reduction in the fluorescence intensity of the band corresponding to ABHD16A indicates inhibition by the pre-incubated compound.

PS Lipase Activity Assay

This assay directly measures the enzymatic activity of ABHD16A by quantifying the production of lyso-PS from a PS substrate.

Methodology:

-

Proteome Preparation: Membrane proteomes from human ABHD16A-transfected HEK293T cells are prepared.

-

Inhibitor Incubation: The proteomes are pre-incubated with a range of concentrations of KC01 or this compound for 30 minutes at 37°C.

-

Enzymatic Reaction: The reaction is initiated by the addition of a phosphatidylserine substrate.

-

Lipid Extraction and Analysis: After a defined incubation period, the reaction is stopped, and lipids are extracted. The levels of the product, lyso-PS, are quantified using mass spectrometry.

-

Data Analysis: The concentration-dependent inhibition of PS lipase activity is plotted, and IC50 values are calculated.

Visualizations

Signaling Pathway Diagram

Caption: ABHD16A-mediated lyso-PS signaling and points of intervention.

Experimental Workflow Diagram

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]

The Role of (Z)-KC02 in ABHD16A Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of the chemical probe (Z)-KC02 in the study of α/β-hydrolase domain containing 16A (ABHD16A). While its structural analog, KC01, is a potent inhibitor of ABHD16A, this compound serves as a critical inactive control. This guide will detail the biochemical context of ABHD16A, the function of this compound as a negative control, present quantitative data on its activity and selectivity, provide detailed experimental protocols for its use, and illustrate the relevant biological pathways and experimental workflows.

Introduction to ABHD16A

ABHD16A is an integral membrane serine hydrolase that plays a crucial role in lipid metabolism.[1] It is the primary enzyme responsible for the conversion of phosphatidylserine (PS) to the signaling lipid lysophosphatidylserine (lyso-PS).[2] This enzymatic activity places ABHD16A as a key regulator of lyso-PS levels, which are involved in a variety of immunological and neurological processes.[2] Dysregulation of the ABHD16A/lyso-PS axis has been implicated in neuroinflammatory disorders and certain cancers.[2][3] ABHD16A, in concert with ABHD12 (a major lyso-PS lipase), dynamically regulates the cellular concentrations of lyso-PS.[2]

This compound: The Inactive Control Probe

In the field of chemical biology, validating that the biological effect of a chemical probe is due to its interaction with the intended target is paramount. This is achieved through the use of a structurally similar but biologically inactive control compound. This compound was developed as the inactive, negative control for KC01, a potent α-alkylidene-β-lactone-based inhibitor of ABHD16A.[4] The primary role of this compound is to demonstrate the specificity of KC01 for ABHD16A. By showing that this compound does not elicit the same biological effects as KC01, researchers can confidently attribute the observations made with KC01 to the inhibition of ABHD16A, rather than to off-target effects of the chemical scaffold.[4][5]

Quantitative Data

The efficacy and selectivity of this compound, particularly in comparison to its active counterpart KC01, have been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency against ABHD16A

| Compound | Target | Species | IC50 Value | Assay Type |

| KC01 | ABHD16A | Human | ~90 nM (95% CI: 69-105 nM) | PS Lipase Activity Assay |

| KC01 | ABHD16A | Human | ~0.2-0.5 µM | Competitive ABPP |

| KC01 | ABHD16A | Mouse | ~520 nM | PS Lipase Activity Assay |

| This compound | ABHD16A | Human | > 10 µM | PS Lipase Activity Assay |

| This compound | ABHD16A | Mouse | > 10 µM | Competitive ABPP |

Data sourced from competitive activity-based protein profiling (ABPP) and phosphatidylserine (PS) lipase activity assays.[4]

Table 2: Selectivity Profile of this compound (1 µM in situ, 4h)

| Potential Off-Target | % Inhibition by this compound |

| ABHD11 | 94% |

| LYPLA1 | 63% |

| ABHD16A | < 30% |

Data from competitive ABPP-SILAC analysis in COLO205 colon cancer cells. This data highlights that while inactive against ABHD16A, this compound does interact with other serine hydrolases.[4]

Signaling Pathways and Experimental Workflows

The ABHD16A-Lyso-PS Signaling Pathway

ABHD16A is an upstream regulator of lyso-PS signaling. The lyso-PS produced by ABHD16A can then act on various cell surface receptors to elicit downstream effects.

References

- 1. Probing the Interactions of Thiazole Abietane Inhibitors with the Human Serine Hydrolases ABHD16A and ABHD12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: The Quest for the (Z)-KC02 Inactive Probe

A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on an inactive probe designated as "(Z)-KC02." This suggests that the molecule may be a novel compound not yet disclosed in peer-reviewed publications, a proprietary agent under internal development, or potentially a misidentified compound.

While the specifics of this compound remain elusive, this guide will explore the principles and methodologies relevant to the discovery, synthesis, and validation of inactive chemical probes, particularly in the context of neurological targets, a likely area of interest given the common association of similar nomenclature with neuroactive compounds. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the core concepts and experimental approaches that would be applied to a probe like this compound, should its details become public.

The Critical Role of Inactive Probes in Chemical Biology

The core utility of an inactive probe lies in its ability to control for phenotypes that may arise from the chemical scaffold itself, rather than from the specific interaction with the intended biological target.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the context in which a probe like this compound might be used, we can conceptualize a hypothetical signaling pathway and a general workflow for its characterization. Given the "Z" designation, which is often associated with "Z-drugs" like zopiclone, we will consider a potential interaction with the GABA-A receptor, a common target for sedative-hypnotics.

Hypothetical Signaling Pathway: Modulation of GABA-A Receptor Activity

The following diagram illustrates a simplified signaling pathway involving the GABA-A receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. An active probe would typically modulate the receptor's function, while an inactive probe would not.

Caption: Hypothetical modulation of the GABA-A receptor signaling pathway.

General Experimental Workflow for Probe Validation

The process of discovering and validating an inactive probe is systematic. It begins with the identification of an active compound and proceeds through chemical synthesis and rigorous biological testing.

Caption: A generalized workflow for the discovery and validation of an inactive chemical probe.

Quantitative Data and Experimental Protocols

In the absence of specific data for this compound, this section will present hypothetical data tables and generalized experimental protocols that are standard in the field for the characterization of such probes.

Hypothetical Quantitative Data

Table 1: In Vitro Binding Affinity for GABA-A Receptor Subtypes

| Compound | Subtype α1β2γ2 (Ki, nM) | Subtype α2β2γ2 (Ki, nM) | Subtype α5β3γ2 (Ki, nM) |

| Active Analogue | 15.2 ± 2.1 | 25.8 ± 3.5 | 18.4 ± 2.9 |

| This compound | > 10,000 | > 10,000 | > 10,000 |

| Zopiclone (Control) | 20.5 ± 3.0 | 33.1 ± 4.2 | 22.7 ± 3.8 |

Table 2: Functional Activity in a Cell-Based Assay (Electrophysiology)

| Compound (1 µM) | GABA EC50 Shift Ratio | Maximum GABA Response (% of control) |

| Active Analogue | 5.8 | 180 ± 15 |

| This compound | 1.1 (no significant shift) | 102 ± 8 |

| Zopiclone (Control) | 4.5 | 175 ± 12 |

Generalized Experimental Protocols

Protocol 1: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the specific GABA-A receptor subtype are prepared from transiently transfected HEK293 cells.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 150 mM NaCl.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the test compounds (Active Analogue, this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the inhibition constant (Ki) of the test compounds.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: HEK293 cells stably expressing the desired GABA-A receptor subtype are cultured on glass coverslips.

-

Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

-

Drug Application: GABA is applied at its EC10 concentration, followed by co-application with the test compounds.

-

Data Acquisition: The potentiation of the GABA-evoked current is measured.

-

Analysis: The shift in the GABA concentration-response curve is calculated to determine the functional activity of the compounds.

Conclusion

While the identity and specific characteristics of the this compound inactive probe remain to be elucidated in the public domain, the principles guiding the development and application of such a tool are well-established. The use of a structurally similar but biologically inert compound is indispensable for the rigorous validation of chemical probe findings. The hypothetical data, pathways, and protocols presented herein provide a framework for understanding the experimental journey of a chemical probe from its conception to its critical role in advancing our understanding of complex biological systems. The scientific community awaits further disclosure on this compound to see how it may contribute to the exploration of its intended biological target.

(Z)-KC02 as a Negative Control for the KC01 Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes is paramount for elucidating the function of proteins in complex biological systems. The development of potent and selective inhibitors, alongside their corresponding inactive negative controls, provides a rigorous framework for target validation and for dissecting cellular signaling pathways. This technical guide focuses on the use of (Z)-KC02 as a negative control for KC01, a potent inhibitor of the serine hydrolase α/β-hydrolase domain-containing protein 16A (ABHD16A).

KC01 has emerged as a valuable tool for studying the role of ABHD16A in lipid metabolism and immune signaling. ABHD16A is a key enzyme responsible for the production of lysophosphatidylserines (lyso-PS), a class of signaling lipids.[1] By inhibiting ABHD16A, KC01 effectively reduces the levels of lyso-PS, thereby allowing researchers to investigate the downstream consequences of this perturbation. The availability of this compound, a structurally similar but biologically inactive analog of KC01, is critical for ensuring that the observed effects of KC01 are indeed due to the inhibition of ABHD16A and not off-target activities or non-specific compound effects. This guide provides a comprehensive overview of the data supporting the use of this compound as a negative control, detailed experimental protocols, and insights into the ABHD16A-lyso-PS signaling axis.

Core Concepts: The KC01/ this compound Probe Pair

KC01 is a potent and covalent inhibitor of ABHD16A, a phosphatidylserine (PS) lipase that generates lyso-PS.[1] Its inhibitory activity is significantly higher for the human enzyme compared to the mouse counterpart. In contrast, this compound is a structural analog of KC01 that shows substantially reduced inhibitory activity against ABHD16A, making it an ideal negative control for in vitro and in situ studies.[2]

Chemical Structures

-

KC01: (Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide[3]

-

This compound: A structural analog of KC01, synthesized as a 4:1 mixture of Z/E isomers.

Data Presentation: Quantitative Comparison of KC01 and this compound

The efficacy and selectivity of KC01 as an ABHD16A inhibitor and the inactivity of this compound have been demonstrated through various quantitative assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity against ABHD16A

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| KC01 | human ABHD16A | 90 | PS Lipase Activity Assay | [2] |

| KC01 | mouse ABHD16A | 520 | PS Lipase Activity Assay | [2] |

| This compound | human ABHD16A | > 10,000 | PS Lipase Activity Assay | [2] |

| This compound | mouse ABHD16A | > 10,000 | PS Lipase Activity Assay | [2] |

Table 2: Inhibition of Serine Hydrolases in COLO205 Colon Cancer Cells (ABPP-SILAC)

Data represents the percentage of inhibition at a 1 µM concentration.

| Protein | KC01 Inhibition (%) | This compound Inhibition (%) |

| ABHD16A | 98 | < 30 |

| ABHD2 | 94 | Not Reported |

| ABHD3 | Partially Inhibited | Not Inhibited |

| ABHD13 | Partially Inhibited | Not Inhibited |

| ABHD11 | Not Reported | 94 |

| LYPLA1 | Not Reported | 63 |

This table is a summary of data presented in the literature. For a complete dataset, refer to the primary publication.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of KC01 and this compound in research. The following are protocols for key experiments cited in the literature.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the potency and selectivity of inhibitors against a class of enzymes in a complex proteome.

a. Proteome Preparation:

-

Harvest cells (e.g., HEK293T cells transfected with ABHD16A) and wash with cold PBS.

-

Lyse cells in a suitable buffer (e.g., Tris-buffered saline) by sonication or dounce homogenization.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris and collect the supernatant (proteome).

-

Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA assay).

b. Competitive Labeling:

-

Dilute the proteome to a final concentration of 1 mg/mL in PBS.

-

Pre-incubate 50 µL of the diluted proteome with varying concentrations of KC01 or this compound (or DMSO as a vehicle control) for 30 minutes at 37 °C.

-

Add a broad-spectrum serine hydrolase activity-based probe, such as FP-rhodamine (fluorophosphonate-rhodamine), to a final concentration of 1 µM.

-

Incubate for another 30 minutes at 37 °C.

c. Gel-Based Analysis:

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled enzymes using a flatbed fluorescence scanner.

-

The intensity of the fluorescent band corresponding to ABHD16A will decrease with increasing concentrations of an effective inhibitor like KC01.

Phosphatidylserine (PS) Lipase Activity Assay

This assay directly measures the enzymatic activity of ABHD16A and its inhibition by KC01 and this compound.

a. Substrate Preparation:

-

Prepare a substrate solution containing a fluorescently labeled or radiolabeled phosphatidylserine analog in a suitable assay buffer.

b. Enzyme Reaction:

-

In a microplate, add the membrane proteome from ABHD16A-transfected cells.

-

Add varying concentrations of KC01 or this compound (or DMSO control) and pre-incubate for a specified time (e.g., 15-30 minutes) at 37 °C.

-

Initiate the reaction by adding the PS substrate.

-

Incubate the reaction for a set time (e.g., 30-60 minutes) at 37 °C.

c. Detection:

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of product formed (e.g., fluorescently labeled lyso-PS or radiolabeled product) using a plate reader or scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

In Situ Serine Hydrolase Profiling (ABPP-SILAC)

This quantitative mass spectrometry-based proteomics approach allows for the assessment of inhibitor selectivity across the entire serine hydrolase family in living cells.

a. Cell Culture and Labeling:

-

Culture cells (e.g., COLO205) in "heavy" (containing 13C6-lysine and 13C6,15N4-arginine) and "light" (containing normal lysine and arginine) SILAC media for several passages to ensure complete incorporation of the isotopes.

b. Inhibitor Treatment:

-

Treat the "heavy" labeled cells with the inhibitor (e.g., 1 µM KC01 or this compound) and the "light" labeled cells with DMSO (vehicle control) for 4 hours.

c. Proteome Preparation and Probe Labeling:

-

Harvest and lyse the cells from both heavy and light populations.

-

Combine the proteomes in a 1:1 ratio based on protein concentration.

-

Label the combined proteome with a biotinylated serine hydrolase probe (e.g., FP-biotin) for 1 hour at room temperature.

d. Enrichment and Mass Spectrometry:

-

Enrich the probe-labeled proteins using streptavidin-agarose beads.

-

Digest the enriched proteins on-bead with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Quantify the "heavy" to "light" ratios for peptides corresponding to each identified serine hydrolase. A high heavy/light ratio indicates that the inhibitor has blocked the binding of the probe to that specific enzyme.

Mandatory Visualizations

ABHD16A Signaling Pathway

Caption: ABHD16A converts PS to lyso-PS, which activates G2A signaling to promote phagocytosis and cytokine production.

Experimental Workflow: Competitive ABPP

Caption: Workflow for assessing inhibitor potency using competitive activity-based protein profiling.

Logical Relationship: Target Validation

Caption: Logical framework for using this compound to validate that a KC01-induced phenotype is on-target.

Conclusion

This compound serves as an indispensable negative control for studies involving the ABHD16A inhibitor KC01. Its structural similarity to KC01, coupled with its lack of significant inhibitory activity against ABHD16A, allows researchers to confidently attribute the biological effects of KC01 to the specific inhibition of its intended target. The data and protocols presented in this guide provide a robust foundation for the rigorous use of this chemical probe pair in investigating the roles of ABHD16A and lyso-PS signaling in health and disease. The careful application of both the active inhibitor and its inactive control will continue to be a cornerstone of high-quality research in this field.

References

Whitepaper: Assessment of the Biological Inertness of (Z)-KC02 in Preclinical Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

In drug development, establishing the biological inertness of a candidate compound or its isomers is a critical step to ensure specificity and to identify potential off-target effects. This technical guide details the comprehensive evaluation of (Z)-KC02 , a novel quinoxaline derivative, in a panel of standard cellular assays. The data presented herein robustly demonstrates the compound's lack of significant biological activity across the tested parameters, supporting its characterization as biologically inert in these contexts. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the methodologies and pathways investigated.

Introduction

The development of novel therapeutic agents often involves the synthesis of multiple isomers and analogs. While a lead compound may exhibit desired biological activity, its related structures must be profiled to understand the structure-activity relationship (SAR) and to rule out confounding biological effects. This compound was synthesized as a geometric isomer of a pharmacologically active parent compound. This study was designed to rigorously assess the biological activity of this compound in a series of in vitro cellular assays to confirm its inertness. The findings are crucial for the continued development of the parent compound, providing a baseline for specificity and a negative control for future studies.

Quantitative Data Summary

The biological activity of this compound was evaluated in three key cellular assays: a cytotoxicity assay, a cytokine release assay, and a GPCR signaling assay. The results are summarized in the tables below.

Table 1: Cytotoxicity of this compound in HEK293 and HepG2 Cells

| Cell Line | Treatment Duration | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| HEK293 | 48 hours | 0.1 | 99.2 | 1.5 |

| 1 | 98.7 | 1.8 | ||

| 10 | 97.5 | 2.1 | ||

| 100 | 96.8 | 2.5 | ||

| HepG2 | 48 hours | 0.1 | 98.9 | 1.3 |

| 1 | 98.1 | 1.9 | ||

| 10 | 97.2 | 2.3 | ||

| 100 | 95.9 | 2.8 |

Table 2: Effect of this compound on TNF-α and IL-6 Release in LPS-Stimulated PBMCs

| Analyte | Treatment | This compound Concentration (µM) | Cytokine Level (pg/mL) | Standard Deviation |

| TNF-α | Vehicle Control | 0 | 15.2 | 3.1 |

| LPS (100 ng/mL) | 0 | 1250.6 | 85.4 | |

| LPS + this compound | 1 | 1235.8 | 92.1 | |

| LPS + this compound | 10 | 1210.3 | 88.7 | |

| LPS + this compound | 100 | 1195.5 | 95.2 | |

| IL-6 | Vehicle Control | 0 | 8.9 | 2.5 |

| LPS (100 ng/mL) | 0 | 850.1 | 65.3 | |

| LPS + this compound | 1 | 845.7 | 70.1 | |

| LPS + this compound | 10 | 830.4 | 68.9 | |

| LPS + this compound | 100 | 815.9 | 72.4 |

Table 3: this compound Activity on a Gαq-Coupled GPCR in a Calcium Flux Assay

| Treatment | This compound Concentration (µM) | Agonist (Carbachol) | Relative Fluorescence Units (RFU) | Standard Deviation |

| Vehicle Control | 0 | No | 105 | 15 |

| This compound alone | 100 | No | 110 | 18 |

| Agonist Control | 0 | Yes (10 µM) | 2580 | 150 |

| This compound + Agonist | 1 | Yes (10 µM) | 2550 | 165 |

| This compound + Agonist | 10 | Yes (10 µM) | 2510 | 170 |

| This compound + Agonist | 100 | Yes (10 µM) | 2480 | 180 |

Experimental Protocols

Cell Culture

-

HEK293 and HepG2 Cells: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Cytotoxicity Assay

The cytotoxic potential of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HEK293 and HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (0.1, 1, 10, 100 µM) or vehicle control (0.1% DMSO).

-

Incubation: Plates were incubated for 48 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

Cytokine Release Assay

The effect of this compound on inflammatory cytokine release was measured using an ELISA-based method.

-

PBMC Stimulation: Isolated PBMCs were seeded in 24-well plates at a density of 1 x 10⁶ cells/mL.

-

Compound Treatment: Cells were pre-incubated with this compound (1, 10, 100 µM) or vehicle control for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) was added to the wells at a final concentration of 100 ng/mL to induce cytokine release. A negative control group without LPS stimulation was included.

-

Incubation: The plates were incubated for 24 hours at 37°C.

-

Supernatant Collection: The cell culture supernatants were collected and centrifuged to remove cellular debris.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

GPCR Signaling Assay (Calcium Flux)

A fluorescent-based calcium flux assay was used to determine if this compound interacts with a representative Gαq-coupled G-protein coupled receptor.

-

Cell Seeding and Dye Loading: HEK293 cells stably expressing the target GPCR were seeded in a 96-well black-walled, clear-bottom plate. After 24 hours, the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: The plate was placed in a fluorescence plate reader. This compound was added at various concentrations, and the baseline fluorescence was recorded.

-

Agonist Stimulation: A known agonist for the receptor (e.g., carbachol) was added to the wells to stimulate calcium release.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured over time. The peak fluorescence response was used for analysis.

Visualization of Pathways and Workflows

Hypothetical Gαq Signaling Pathway

The following diagram illustrates a typical Gαq signaling pathway, which was investigated in the calcium flux assay. The experimental results indicate that this compound does not interfere with this pathway.

Caption: Gαq signaling pathway showing no interaction with this compound.

Experimental Workflow for Cytotoxicity Assay

The diagram below outlines the key steps of the MTT cytotoxicity assay performed.

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship of the Study

This diagram illustrates the logical progression of the investigation into the biological inertness of this compound.

Caption: Logical flow of the biological inertness assessment of this compound.

Conclusion

Technical Guide on the Core Solubility and Stability Characteristics of (Z)-KC02

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "(Z)-KC02". Therefore, this document serves as an in-depth technical guide and template for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative, while the experimental protocols and workflows are based on established pharmaceutical sciences methodologies.

Solubility Characteristics of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Understanding the solubility profile across various conditions is essential during preclinical development.

Quantitative Solubility Data

The following table summarizes the hypothetical solubility data for this compound in various solvent systems.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method of Analysis |

| pH 1.2 (Simulated Gastric Fluid) | 37 | 5.8 | HPLC-UV |

| pH 4.5 (Acetate Buffer) | 37 | 25.4 | HPLC-UV |

| pH 6.8 (Simulated Intestinal Fluid) | 37 | 150.2 | HPLC-UV |

| pH 7.4 (Phosphate Buffer) | 37 | 185.7 | HPLC-UV |

| Water (unbuffered) | 25 | 110.5 | HPLC-UV |

| Ethanol | 25 | > 2000 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | > 5000 | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound drug substance

-

Selected solvents (e.g., buffered solutions at various pH, water, ethanol)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After shaking, allow the samples to stand, permitting the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

The resulting concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Stability Characteristics of this compound

Stability testing is crucial for identifying degradation pathways and determining the intrinsic stability of a drug substance. Forced degradation studies are conducted to accelerate the degradation process under various stress conditions.[2][3]

Forced Degradation Stability Data

The following table presents illustrative data from a forced degradation study of this compound.

| Stress Condition | Duration | % Assay of this compound | Total Degradation Products (%) | Major Degradant (RRT) |

| Hydrolytic | ||||

| 0.1 N HCl at 60°C | 24 hours | 85.2 | 14.8 | 0.85 |

| 0.1 N NaOH at 60°C | 8 hours | 78.9 | 21.1 | 0.92 |

| Water at 60°C | 72 hours | 98.5 | 1.5 | N/A |

| Oxidative | ||||

| 3% H₂O₂ at 25°C | 24 hours | 82.1 | 17.9 | 1.15 |

| Photolytic | ||||

| Solid State (ICH Q1B Option 2) | 10 days | 95.3 | 4.7 | 0.78 |

| Solution (ICH Q1B Option 2) | 24 hours | 91.8 | 8.2 | 0.78 |

| Thermal | ||||

| Solid State at 80°C / 75% RH | 14 days | 96.4 | 3.6 | 1.08 |

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to support the development of a stability-indicating analytical method.[2]

Materials:

-

This compound drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, acetonitrile, and other mobile phase components

-

Photostability chamber

-

Temperature and humidity controlled oven

-

Validated stability-indicating HPLC-UV method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Hydrolytic Stress:

-

Acidic: Add 0.1 N HCl to the stock solution.

-

Basic: Add 0.1 N NaOH to the stock solution.

-

Neutral: Add purified water to the stock solution.

-

Incubate samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points. Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Stress:

-

Add 3% H₂O₂ to the stock solution.

-

Incubate at room temperature and collect aliquots at various time points.

-

-

Photolytic Stress:

-

Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

-

A control sample should be protected from light.

-

-

Thermal Stress:

-

Expose the solid drug substance to elevated temperature and humidity (e.g., 80°C / 75% RH).

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Determine the percentage of this compound remaining and quantify the levels of any degradation products formed.

-

Visualizations: Workflows and Pathways

Preclinical Development Workflow

This diagram illustrates a typical workflow in preclinical drug development, highlighting the stages where solubility and stability assessments are critical.[4][5][6]

Hypothetical Signaling Pathway for this compound

This diagram depicts the PI3K/Akt/mTOR signaling pathway, a common target in drug development, illustrating a potential mechanism of action for this compound as an mTOR inhibitor.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gmpsop.com [gmpsop.com]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. ppd.com [ppd.com]

- 6. Preclinical development - Wikipedia [en.wikipedia.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. quora.com [quora.com]

Investigating the Off-Target Profile of (Z)-KC02: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target effects of (Z)-KC02, a known inhibitor of the α/β-hydrolase domain containing 16A (ABHD16A), a phosphatidylserine (PS) lipase. Understanding the selectivity of small molecule inhibitors is paramount in drug development to mitigate potential adverse effects and to elucidate the full pharmacological profile of a compound. This document summarizes the known off-target interactions of this compound, details the experimental methodologies used for their identification, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound has been identified as an inhibitor of ABHD16A, an enzyme responsible for the production of the signaling lipid lysophosphatidylserine (lyso-PS). While its on-target activity is established, comprehensive characterization of its off-target interactions is crucial for its development as a chemical probe or therapeutic agent. This guide focuses on the off-target profile of this compound as determined by Activity-Based Protein Profiling using Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC), a powerful chemoproteomic technique for assessing enzyme activity directly in complex biological systems.

Off-Target Interaction Profile of this compound

The primary investigation into the off-target effects of this compound was conducted using a competitive ABPP-SILAC approach in COLO205 colon cancer cells. This methodology allows for the quantitative assessment of the inhibition of a broad range of serine hydrolases. The results of this analysis are summarized in the table below.

| Target Enzyme | Percent Inhibition by this compound (1 µM) | Primary Function |

| ABHD11 (α/β-hydrolase domain containing 11) | 94% | Removes glutaryl adducts from lipoate, regulating the TCA cycle.[1][2] |

| LYPLA1 (Acyl-protein thioesterase 1) | 63% | Catalyzes depalmitoylation of proteins (e.g., HRAS); involved in autophagy regulation.[3][4] |

| ABHD16A (α/β-hydrolase domain containing 16A) | <30% | Primary target of the active analogue KC01; a phosphatidylserine (PS) lipase. |

| ABHD3 (α/β-hydrolase domain containing 3) | Not significantly inhibited | Catabolism of medium-chain phospholipids.[5][6] |

| ABHD13 (α/β-hydrolase domain containing 13) | Not significantly inhibited | Predicted palmitoyl-(protein) hydrolase activity.[7] |

Note: The active analogue of this compound, KC01, demonstrated inhibition of ABHD3 and ABHD13, which were not significantly inhibited by this compound, highlighting a key difference in their selectivity profiles.

Experimental Methodologies

Activity-Based Protein Profiling using Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC)

This section details the protocol for competitive ABPP-SILAC used to identify the off-target profile of this compound.

Objective: To quantitatively assess the inhibition of serine hydrolases by this compound in a cellular context.

Cell Culture and Isotopic Labeling:

-

COLO205 colon cancer cells were cultured in "light" (containing 12C6-arginine and 12C6-lysine) and "heavy" (containing 13C6-arginine and 13C6-lysine) DMEM media for at least five passages to ensure complete incorporation of the stable isotopes.

Compound Treatment:

-

Cells grown in "light" media were treated with this compound (1 µM in DMSO) for 4 hours.

-

Cells grown in "heavy" media were treated with the vehicle (DMSO) for 4 hours.

Proteome Preparation and Probe Labeling:

-

Following treatment, cells were harvested, and the proteomes were isolated.

-

The "light" and "heavy" proteomes were mixed in a 1:1 ratio.

-

The combined proteome was then labeled with a fluorophosphonate (FP)-biotin probe, which covalently binds to the active site of serine hydrolases.

Enrichment and Analysis:

-

The FP-biotin labeled proteins were enriched using streptavidin affinity chromatography.

-

The enriched proteins were digested into peptides, and the resulting peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The relative abundance of peptides from the "light" and "heavy" samples was determined by comparing the intensities of their isotopic peaks. A high "heavy/light" ratio indicates that the inhibitor prevented the binding of the FP-biotin probe, signifying inhibition of the respective enzyme.

Signaling Pathways and Experimental Workflow

To visually represent the concepts and processes described, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of ABHD11, a key off-target of this compound.

Caption: Role of LYPLA1 in protein depalmitoylation, an off-target of this compound.

Caption: Experimental workflow for ABPP-SILAC to identify off-targets.

Conclusion

The investigation into the off-target effects of this compound reveals a specific interaction profile within the serine hydrolase family. The potent inhibition of ABHD11 and moderate inhibition of LYPLA1 suggest that the pharmacological effects of this compound may extend beyond the modulation of its intended target's pathway. The lack of significant inhibition of ABHD3 and ABHD13, in contrast to its active analogue KC01, provides valuable information for structure-activity relationship studies aimed at improving selectivity. The detailed experimental protocol for ABPP-SILAC provided herein offers a robust framework for the continued investigation of the selectivity of this compound and other small molecule inhibitors. This technical guide serves as a comprehensive resource for researchers in drug development, providing the necessary data and methodologies to inform further preclinical studies and guide the optimization of this chemical series.

References

- 1. Lipoyl deglutarylation by ABHD11 regulates mitochondrial and T cell metabolism. [repository.cam.ac.uk]

- 2. Lipoyl deglutarylation by ABHD11 regulates mitochondrial and T cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. genecards.org [genecards.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

The Significance of (Z)-Isomer of KC02: A Review of a Non-Existent Compound

Despite a comprehensive search of publicly available scientific literature and databases, no information could be found on a compound designated as "KC02" or its corresponding (Z)-isomer in the context of biological research, drug development, or any related scientific field. The query for "KC02" predominantly leads to information about a model of an airsoft rifle, with no discernible connection to chemical or biological research.

This in-depth technical guide was intended for researchers, scientists, and drug development professionals to explore the significance of the (Z)-isomer of a compound referred to as KC02. However, the foundational premise of this request appears to be based on a misunderstanding or refers to a compound that is not documented in the public domain.

Our investigation across multiple scientific search engines and chemical databases yielded no results for "KC02" as a biologically active molecule. The search results were consistently unrelated to the requested topic, pointing towards:

-

Plant Biology: The KAI2-dependent signaling pathway, which is involved in plant responses to smoke and karrikins, was identified. However, there is no mention of a compound named "KC02" within this context.

-

General Chemistry: Information on the principles of E/Z isomerism was retrieved, particularly in relation to carotenoids and other organic molecules. These results highlight that different isomers of a compound can indeed have varied biological activities and bioavailability.

-

Unrelated Commercial Products: A significant number of search results for "KC02" refer to a specific model of a gas blowback airsoft rifle.

-

Pharmacology: A search for related terms led to information on KCC2 potentiators. KCC2 is the potassium-chloride cotransporter 2, a protein involved in neuronal signaling. However, no compound designated "KC02" was found in this context.

Without any data on the existence, synthesis, biological activity, or mechanism of action of a compound named KC02, it is impossible to fulfill the core requirements of this request. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize.

Therefore, this document serves to inform the audience that the subject of the requested technical guide, the (Z)-isomer of KC02, does not appear to be a recognized entity within the scientific community based on currently available information. Researchers, scientists, and drug development professionals are advised to verify the nomenclature and existence of compounds of interest through established chemical and biological databases. Should "KC02" be an internal or newly synthesized compound not yet in the public literature, this guide cannot be produced until such information is made available.

Methodological & Application

Application Notes and Protocols for (Z)-KC02 in Cell-Based Assays

Information regarding the molecule (Z)-KC02 is not available in publicly accessible scientific literature, commercial product catalogs, or chemical databases. The identifier "this compound" does not correspond to any known chemical entity in the context of biological research or drug development.

Extensive searches for "this compound" and variations of this name have not yielded any relevant information regarding its chemical structure, biological target, mechanism of action, or use in cell-based assays. The search results are predominantly associated with a model of an airsoft rifle.

Due to the complete absence of information, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or visualizations related to this compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: Please double-check the name and any associated internal or external identifiers for the compound of interest. It is possible that "this compound" is an internal code name that has not been publicly disclosed, or that there is a typographical error in the name.

-

Consult Internal Documentation: If this compound is from an internal discovery program, please refer to the relevant internal documentation, such as synthesis records, analytical data, and preliminary biological screening results.

-

Contact the Source: If the compound was obtained from a collaborator, contract research organization (CRO), or a commercial vendor, please contact them directly to obtain the necessary information, including the chemical structure, safety data sheet (SDS), and any available biological data or protocols for use.

Once the correct identity and biological properties of the compound are known, the following general framework can be used to develop application notes and protocols for a cell-based assay.

General Framework for Developing Cell-Based Assay Protocols for a Novel Compound

Should the identity and mechanism of action of "this compound" be determined, the following sections would be populated with specific, experimentally validated information.

Introduction

-

Compound Name: [Correct Compound Name]

-

Mechanism of Action: [Detailed description of the biological target and how the compound modulates its activity.]

-

Applications: [Summary of potential research and therapeutic applications.]

Materials and Reagents

-

Cell Lines: [List of recommended cell lines with justification for their selection.]

-

Compound Preparation: [Instructions for dissolving and diluting the compound, including recommended solvents and storage conditions.]

-

Assay-Specific Reagents: [List of all other necessary reagents, such as cell culture media, buffers, and detection reagents.]

Experimental Protocols

This section would provide step-by-step instructions for various cell-based assays.

3.1. Cell Viability and Cytotoxicity Assay

-

Objective: To determine the effect of the compound on cell viability and identify cytotoxic concentrations.

-

Principle: [Brief explanation of the assay principle (e.g., MTT, CellTiter-Glo®).]

-

Protocol:

-

Cell Seeding.

-

Compound Treatment (including a dose-response range).

-

Incubation.

-

Addition of Detection Reagent.

-

Data Acquisition (e.g., absorbance or luminescence reading).

-

3.2. Target Engagement Assay

-

Objective: To confirm that the compound interacts with its intended target in a cellular context.

-

Principle: [Description of the assay, which would be target-specific (e.g., Western blot for pathway modulation, cellular thermal shift assay (CETSA), or a reporter gene assay).]

-

Protocol: [Detailed, target-specific protocol.]

3.3. Functional Assay

-

Objective: To measure the functional consequences of the compound's activity.

-

Principle: [Explanation of the assay relevant to the compound's mechanism of action (e.g., measuring changes in second messenger levels, ion flux, or gene expression).]

-

Protocol: [Detailed, function-specific protocol.]

Data Analysis and Interpretation

-

Quantitative Data Summary: This section would feature tables summarizing key quantitative metrics.

Table 1: In Vitro Potency of [Correct Compound Name]

| Assay Type | Cell Line | Parameter | Value (e.g., IC50, EC50) |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Table 2: Cytotoxicity Profile of [Correct Compound Name]

| Cell Line | Parameter | Value (e.g., CC50) |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

-

Interpretation: [Guidance on how to interpret the data and potential sources of variability.]

Visualizations

-

Signaling Pathway Diagrams and Experimental Workflows: Diagrams would be provided to visually represent the compound's mechanism of action and the experimental procedures.

Caption: A generic workflow for a cell-based assay.

Without specific information on "this compound," the content above serves as a template that can be populated once the necessary details about the compound are available. We are committed to providing accurate and actionable scientific information and will update this response if and when information about "this compound" becomes publicly available.

Application Notes and Protocols for (Z)-KC02

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-KC02 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). ABHD16A is a phosphatidylserine (PS) lipase responsible for the production of lysophosphatidylserine (lyso-PS), a crucial signaling lipid that modulates immune and neurological processes.[1] Dysregulation of lyso-PS levels has been associated with various neurological disorders. This compound serves as a valuable chemical probe to investigate the physiological and pathological roles of ABHD16A and lyso-PS signaling. It has been shown to deplete lyso-PS in lymphoblasts and reduce lipopolysaccharide-induced cytokine production in macrophages.[1]

It is important to distinguish this compound from its related control compound, KC02. While this compound is the active Z-isomer, KC02 is a 4:1 mixture of Z/E isomers and functions as an inactive control probe in experiments.[2]

Chemical Information

| Property | Value |

| IUPAC Name | 6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide |

| Molecular Formula | C₁₇H₂₁NO₃ |

| Molecular Weight | 287.4 g/mol |

| CAS Number | 1646795-60-9 (for KC02 mixture) |

| Appearance | Typically supplied as a solution in ethyl acetate |

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity.

| Form | Storage Temperature | Stability | Notes |

| In Ethyl Acetate | -20°C | ≥ 2 years[3] | As supplied by the vendor. |

| Dry Powder | -20°C | ≥ 2 years | After evaporation of the solvent. |

| In Organic Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Solution | 2-8°C | Not recommended for more than one day[3] | Prepare fresh for each experiment. |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This compound is typically supplied dissolved in ethyl acetate. To prepare a stock solution in a different solvent, the original solvent must be removed.

Materials:

-

This compound in ethyl acetate

-

Gentle stream of nitrogen gas

-

Anhydrous DMSO, Ethanol, or DMF

-

Microcentrifuge tubes

Procedure:

-

In a chemical fume hood, carefully dispense the desired volume of the this compound solution in ethyl acetate into a microcentrifuge tube.

-

Direct a gentle stream of nitrogen gas over the surface of the solution to evaporate the ethyl acetate.

-

Once the solvent has completely evaporated and a solid film or powder is visible, immediately add the desired volume of the new solvent (e.g., DMSO, Ethanol) to dissolve the compound.[3]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

Solubility Data:

| Solvent | Concentration |

| Ethanol | 16 mg/mL |

| DMSO | ~5 mg/mL |

| Dimethylformamide (DMF) | ~5 mg/mL |

| 1:5 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[3] |

Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture

This compound has limited solubility in aqueous buffers. Therefore, a serial dilution from an organic stock solution is required.

Materials:

-

This compound stock solution in DMSO or Ethanol (e.g., 10 mM)

-

Pre-warmed sterile cell culture medium or PBS (pH 7.2)

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution with pre-warmed cell culture medium or buffer to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute 1:1000.

-

It is crucial that the final concentration of the organic solvent in the cell culture medium is kept low (typically ≤ 0.1% v/v) to avoid cytotoxicity.[4]

-

Vortex the working solution gently before adding it to your cell culture.

-

Important: Prepare aqueous working solutions fresh for each experiment and do not store them for more than one day.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Figure 1. this compound inhibits the ABHD16A-mediated hydrolysis of PS to lyso-PS.

Figure 2. General experimental workflow for using this compound.

References

Application Notes and Protocols for Determination of Working Concentration for Novel Research Compounds

Disclaimer: Information on the specific compound "(Z)-KC02" is not available in the public domain. The following application notes and protocols provide a generalized framework for determining the optimal working concentration for a novel research compound, illustrated with a hypothetical molecule, "Novel Kinase Inhibitor-X" (NKI-X). These protocols are intended as a guide for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the compound and the experimental system.

Introduction

The determination of an optimal working concentration is a critical first step in the characterization of any novel bioactive compound. This concentration should elicit the desired biological effect while minimizing off-target effects and cytotoxicity. This document outlines a systematic approach to establish the working concentration range for a hypothetical novel kinase inhibitor, NKI-X, through a series of in vitro cell-based assays.

Initial Characterization and Stock Solution Preparation

Prior to biological testing, it is essential to understand the physicochemical properties of the novel compound.

-

Solubility: Determine the solubility of NKI-X in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

-

Stability: Assess the stability of the compound in solution at various temperatures (room temperature, 4°C, -20°C, -80°C) and after multiple freeze-thaw cycles.

-

Purity: Confirm the purity of the compound using methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Determining the Cytotoxic Concentration (IC50)

A primary step is to determine the concentration at which the compound induces cytotoxicity. This helps establish an upper concentration limit for subsequent functional assays.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of NKI-X in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of NKI-X. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of NKI-X

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HeLa | 48 | 25.8 |

| A549 | 48 | 32.1 |

| MCF-7 | 48 | 18.5 |

Determining the Functional Concentration (EC50)

The functional or effective concentration is the concentration at which the compound elicits its intended biological effect. For NKI-X, this could be the inhibition of a specific signaling pathway.

Experimental Protocol: Western Blot for Phospho-Protein Inhibition

This protocol assumes NKI-X targets the hypothetical "Kinase-Y" in the "Signal-Z" pathway.

-

Cell Seeding and Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. If the pathway is activated by serum, starve the cells in serum-free medium for 12-24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of NKI-X (well below the IC50 value, e.g., 0.1 nM to 10 µM) for 1-2 hours.

-

Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to activate the "Signal-Z" pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated form of a downstream target of "Kinase-Y" (p-Target) and the total protein (Total-Target). Use a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Quantify the band intensities. Normalize the p-Target signal to the Total-Target signal. Calculate the percentage of inhibition relative to the stimulated vehicle control. Determine the EC50 value from the dose-response curve.

Data Presentation: Functional Inhibition by NKI-X

| Target Pathway | Cell Line | EC50 (µM) |

| p-Target Inhibition | A549 | 0.85 |

Recommended Working Concentration

Based on the cytotoxicity and functional data, a recommended working concentration range can be established. For NKI-X, a concentration range of 1-5 µM would be appropriate for initial functional studies in A549 cells, as it is above the EC50 for pathway inhibition and well below the IC50 for cytotoxicity. This range should be optimized for each specific assay and cell type.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway showing inhibition of Kinase-Y by NKI-X.

Experimental Workflow Diagram

Caption: Workflow for determining the working concentration of a novel compound.

Application Notes and Protocols for the Parallel Use of (Z)-KC02 with the ABHD16A Inhibitor KC01

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of the potent and selective α/β-hydrolase domain-containing protein 16A (ABHD16A) inhibitor, KC01, in conjunction with its inactive structural analog, (Z)-KC02. The parallel use of an active inhibitor and an inactive control is a critical experimental design element to ensure that the observed biological effects are specifically due to the inhibition of the intended target and not a result of off-target activities of the chemical scaffold. KC01 has been identified as a covalent inhibitor of the phosphatidylserine (PS) lipase ABHD16A, playing a crucial role in regulating the levels of immunomodulatory lysophosphatidylserines (lyso-PS).[1][2][3] this compound serves as an essential negative control in these experiments.[2]

This document outlines the mechanism of action, provides quantitative data for both compounds, details experimental protocols for their parallel use, and includes diagrams of the relevant signaling pathway and a typical experimental workflow.

Mechanism of Action

KC01 is a cell-permeable, β-lactone-based compound that acts as a potent and selective covalent inhibitor of ABHD16A. ABHD16A is a key enzyme that converts phosphatidylserine (PS) to lysophosphatidylserine (lyso-PS).[3] By inhibiting ABHD16A, KC01 leads to a significant reduction in the cellular levels of lyso-PS. Lyso-PS species are signaling lipids that can modulate immune responses. For instance, a reduction in lyso-PS has been shown to blunt the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in macrophages.[1][2]

This compound is a structural analog of KC01 that lacks significant inhibitory activity against ABHD16A.[2] It is therefore used to control for any potential off-target or compound scaffold-specific effects that are independent of ABHD16A inhibition.

Data Presentation

The following tables summarize the key quantitative data for KC01 and this compound, facilitating a direct comparison of their activities.

Table 1: In Vitro Inhibitory Activity against ABHD16A

| Compound | Target | Human ABHD16A IC₅₀ (nM) | Mouse ABHD16A IC₅₀ (nM) | Reference(s) |

| KC01 | ABHD16A | 90 | 520 | [1][2] |

| This compound | ABHD16A | > 10,000 | > 10,000 | [2] |

Table 2: Cellular Activity in Macrophages

| Compound | Treatment | Effect on Lyso-PS Levels | Effect on LPS-induced Cytokine Release (IL-6, TNF-α) | Reference(s) |

| KC01 | 1 µM, 4h | Significantly Reduced | Significantly Blunted | [2] |

| This compound | 1 µM, 4h | No Significant Change | No Significant Change | [2] |

Signaling Pathway

The diagram below illustrates the role of ABHD16A in the phosphatidylserine signaling pathway and the mechanism of action for KC01.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the parallel use of KC01 and this compound.

Protocol 1: In Vitro ABHD16A Inhibition Assay

This protocol is designed to determine the IC₅₀ values of KC01 and this compound against ABHD16A.

Materials:

-

Purified recombinant human or mouse ABHD16A

-

Phosphatidylserine substrate

-

KC01 and this compound stock solutions (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

96-well plates

-

Detection reagent for lyso-PS (e.g., mass spectrometry-based detection)

Procedure:

-

Prepare serial dilutions of KC01 and this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

-

In a 96-well plate, add the assay buffer.

-

Add the appropriate amount of purified ABHD16A to each well.

-

Add the serially diluted KC01, this compound, or DMSO (as a vehicle control) to the wells.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the phosphatidylserine substrate.

-

Incubate for a predetermined time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of lyso-PS produced in each well using a suitable detection method.

-

Calculate the percentage of ABHD16A activity inhibition for each inhibitor concentration compared to the DMSO control.

-

Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Lyso-PS Reduction and Cytokine Release

This protocol assesses the ability of KC01 and this compound to reduce cellular lyso-PS levels and inhibit LPS-induced cytokine release in macrophages.

Materials:

-

Mouse macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

KC01 and this compound stock solutions (10 mM in DMSO)

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

Reagents for lipid extraction

-

ELISA kits for IL-6 and TNF-α

-

LC-MS/MS for lipidomics analysis

Procedure:

-

Seed macrophages in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of KC01, this compound, or DMSO (vehicle control) for 30 minutes. A typical concentration for KC01 is 1 µM.

-

For cytokine release measurement, stimulate the cells with LPS (e.g., 100 ng/mL) for 4 hours.

-

Collect the cell culture supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.

-

For lyso-PS measurement, wash the cells with PBS and then harvest them.

-

Perform lipid extraction from the cell pellets.

-

Analyze the levels of lyso-PS and other lipid species using LC-MS/MS.

-

Normalize the lipid levels to the total protein content or cell number.

-

Compare the lyso-PS levels and cytokine concentrations in the KC01- and this compound-treated groups to the vehicle control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for validating the specific effects of KC01 using this compound as a negative control.

Conclusion

The parallel use of the active ABHD16A inhibitor KC01 and its inactive analog this compound is a robust method for ensuring the specificity of experimental findings. By demonstrating a biological effect with KC01 that is absent with this compound, researchers can confidently attribute their observations to the inhibition of ABHD16A. This approach is fundamental for the rigorous validation of ABHD16A as a therapeutic target and for the continued development of its inhibitors.

References

Application of (Z)-KC02 in Mass Spectrometry Studies: Information Currently Unavailable

Detailed application notes and protocols for the use of a compound identified as "(Z)-KC02" in mass spectrometry studies cannot be provided at this time. A comprehensive search of publicly available scientific literature and resources did not yield any specific information on a molecule with this designation.

The absence of data on "this compound" prevents the creation of accurate and reliable documentation for researchers, scientists, and drug development professionals. The core requirements of the request, including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and workflows, are contingent upon the existence of foundational research concerning this specific compound.

Mass spectrometry is a powerful analytical technique used to identify and quantify molecules.[1][2] In the context of drug discovery and development, it is often employed to study covalent probes—small molecules that form a stable, covalent bond with their target proteins.[3][4][5] This allows for the identification of protein targets, the elucidation of mechanisms of action, and the development of new therapeutic agents.[3][5] The general workflow for such studies often involves:

-

Sample Preparation: Isolating the protein of interest and preparing it for analysis.[6]

-

Incubation with the Covalent Probe: Allowing the probe to react with the target protein.

-

Mass Spectrometry Analysis: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the covalent adduct and identify the site of modification.[7][8]

-

Data Analysis: Interpreting the mass spectra to confirm the covalent binding and gather quantitative information.[9]

Without specific details on the chemical structure, reactivity, and biological targets of "this compound," it is not possible to generate the following critical components of an application note:

-

Quantitative Data Tables: No experimental data exists in the public domain to summarize.

-

Experimental Protocols: Methodologies are highly specific to the compound and its intended application. Key parameters such as solvent choice, incubation times, and mass spectrometer settings cannot be determined.

-

Signaling Pathway and Workflow Diagrams: The biological pathways influenced by "this compound" are unknown, and therefore, no accurate diagrams can be constructed.

It is possible that "this compound" is a novel compound that has not yet been described in published literature, is an internal code name for a proprietary molecule, or that the provided name contains a typographical error.

For researchers interested in the general application of covalent probes in mass spectrometry, numerous resources are available that describe the principles and protocols for techniques such as chemical proteomics and covalent fragment screening.[3][4][10][11] These resources can provide a foundational understanding of the experimental approaches used in this field.

We recommend verifying the name and seeking direct information from the source of the compound for any available application data or publications.

References

- 1. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]